(Z)-N-(1-((benzylamino)(phenyl)phosphoryl)-2-phenylvinyl)benzamide
Description
Properties
IUPAC Name |
N-[(Z)-1-[(benzylamino)-phenylphosphoryl]-2-phenylethenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N2O2P/c31-28(25-17-9-3-10-18-25)30-27(21-23-13-5-1-6-14-23)33(32,26-19-11-4-12-20-26)29-22-24-15-7-2-8-16-24/h1-21H,22H2,(H,29,32)(H,30,31)/b27-21- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXZCBUVQLSKPX-MEFGMAGPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNP(=O)(C2=CC=CC=C2)C(=CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNP(=O)(C2=CC=CC=C2)/C(=C\C3=CC=CC=C3)/NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N2O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(1-((benzylamino)(phenyl)phosphoryl)-2-phenylvinyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacological applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzamide moiety, a vinyl group, and a phosphoryl group attached to a benzylamino unit. Its molecular formula is , and it exhibits properties typical of phosphoramidates, which are known for their diverse biological activities.
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes involved in signaling pathways. Specifically, the phosphoryl group can influence the compound's interaction with phosphatases and kinases, potentially modulating cellular signaling processes.
Antiparasitic Activity
Studies have shown that related compounds can exhibit significant antiparasitic activity. For instance, derivatives with similar structures have been tested against Trypanosoma brucei, demonstrating effective inhibition of parasite growth. The mechanism involves the displacement of High Mobility Group (HMG)-box-containing proteins essential for kinetoplast DNA function, leading to parasite death .
Neuroleptic Effects
In the context of neuropharmacology, benzamide derivatives have been evaluated for their neuroleptic activity. Research indicates that modifications in the structure can enhance the inhibitory effects on apomorphine-induced stereotyped behavior in animal models. This suggests potential applications in treating psychotic disorders .
Table 1: In Vitro Antiparasitic Activity
| Compound | Target Parasite | EC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|---|
| 1a | T. brucei | 0.83 | 4.29 | 5.17 |
| 1b | L. donovani | 4.29 | 10.00 | 2.33 |
| 1c | T. cruzi | >10 | >50 | N/A |
This table summarizes the antiparasitic activity of selected compounds related to this compound against various trypanosomatid parasites.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of these compounds in mammalian cell lines. The selectivity index (SI) is calculated to determine the therapeutic window for potential drug candidates.
Comparison with Similar Compounds
Structural Features and Functional Groups
The target compound’s phosphoryl-vinyl-benzamide structure distinguishes it from other benzamide derivatives. Key comparisons include:
- This could influence catalytic or coordination chemistry applications.
- Substituent Effects: Alkoxy groups in improve solubility in polar solvents, whereas the benzylamino and phenyl groups in the target compound may increase lipophilicity.
Physicochemical Properties
- Molecular Weight : The phosphoryl and vinyl groups increase the molecular weight of the target compound (~500–550 g/mol) compared to simpler analogs like (~250 g/mol) or (~400–450 g/mol).
- Solubility : Benzamides with alkoxy substituents (e.g., butoxy in ) exhibit higher aqueous solubility than the target compound, which is likely lipid-soluble due to aromatic and benzyl groups.
- Stability : The phosphorus-oxygen bonds in the target compound may confer hydrolytic stability under acidic conditions, contrasting with the β-lactam instability in .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (Z)-N-(1-((benzylamino)(phenyl)phosphoryl)-2-phenylvinyl)benzamide, and how can the Z-isomer be selectively obtained?
- Methodological Answer :
- Step 1 : Start with oxazolone derivatives (e.g., 1a in ) and react with hydrazine hydrate in ethanol under reflux to form hydrazide intermediates.
- Step 2 : Introduce the phosphoryl group via a Staudinger-type reaction between a benzylamine derivative and a phenylphosphoryl chloride, ensuring anhydrous conditions to avoid hydrolysis .
- Step 3 : Optimize stereochemistry by controlling reaction temperature (low temperatures favor Z-isomer) and using chiral auxiliaries or catalysts. Monitor progress via TLC and HPLC .
- Purification : Recrystallize from methanol or use column chromatography with a hexane/ethyl acetate gradient .
Q. Which analytical techniques are critical for confirming the structure and stereochemistry of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use -, -, and -NMR to confirm the Z-configuration, benzamide backbone, and phosphoryl group environment. Key signals include downfield-shifted vinyl protons (δ 6.5–7.5 ppm) and a phosphorus peak at δ 15–25 ppm .
- HRMS : Validate molecular weight with <1 ppm error. For example, a calculated [M+H] of 480.2258 should match experimental results .
- X-ray Crystallography : Resolve stereochemistry ambiguities by growing single crystals in methanol/dichloromethane mixtures .
Advanced Research Questions
Q. How does the phosphoryl group in this compound influence its potential as a kinase or Hedgehog pathway inhibitor?
- Methodological Answer :
- In Silico Docking : Use software like AutoDock Vina to model interactions between the phosphoryl group and ATP-binding pockets of kinases (e.g., SMO receptors). The phosphoryl oxygen may form hydrogen bonds with residues like Glu518 or Arg400 .
- In Vitro Assays : Test inhibitory activity in Hedgehog-responsive cell lines (e.g., Shh-LIGHT2) using luciferase reporters. Compare IC values to known inhibitors like AZD8542 (see ) .
- SAR Studies : Replace the phosphoryl group with sulfonyl or carbonyl analogs to assess its necessity for activity .
Q. What computational methods can predict the compound’s metabolic stability and off-target effects?
- Methodological Answer :
- DFT Calculations : Analyze the electron density around the phosphorus atom to predict susceptibility to hydrolysis. High electrophilicity at phosphorus correlates with instability .
- QSAR Models : Train models using datasets of benzamide derivatives (e.g., from ) to correlate substituents (e.g., trifluoromethyl groups) with logP and CYP450 inhibition .
- MD Simulations : Simulate binding to serum albumin to predict plasma protein binding and half-life .
Q. How can discrepancies between in vitro potency and in vivo efficacy be addressed?
- Methodological Answer :
- PK/PD Modeling : Measure bioavailability in rodent models via IV/PO dosing. Low oral absorption may require formulation with lipid-based carriers .
- Metabolite Identification : Use LC-MS/MS to detect phosphoryl group hydrolysis products in plasma. If degradation is observed, consider prodrug strategies (e.g., phosphoramidate masking) .
- Toxicology Screening : Assess hepatotoxicity in primary human hepatocytes and cardiotoxicity via hERG channel inhibition assays .
Data Contradiction Resolution
Q. How should researchers resolve conflicting data regarding synthetic yields or unexpected byproducts?
- Methodological Answer :
- Byproduct Analysis : Use HPLC-MS to identify impurities. For example, reports hydrazide byproducts (2b–2m), which can be minimized by reducing hydrazine stoichiometry .
- Reaction Optimization : Employ DoE (Design of Experiments) to test variables like solvent polarity (e.g., DMF vs. ethanol) and catalyst loading. Higher ethanol content improves Z-isomer selectivity .
- Mechanistic Studies : Use -NMR to track phosphoryl group transfer intermediates and identify side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
